2-(Hydroxymethyl)terephthalic acid
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Overview
Description
2-(Hydroxymethyl)terephthalic acid is an organic compound that belongs to the family of terephthalic acids It is characterized by the presence of a hydroxymethyl group attached to the benzene ring of terephthalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)terephthalic acid can be synthesized through several methods. One common approach involves the oxidation of 2-(hydroxymethyl)benzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of 2-(hydroxymethyl)benzaldehyde using metal catalysts such as palladium or platinum. This method offers advantages in terms of efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form carboxylic acid groups, resulting in the formation of terephthalic acid.
Reduction: The compound can be reduced to form 2-(hydroxymethyl)terephthalic alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products Formed
Oxidation: Terephthalic acid
Reduction: 2-(Hydroxymethyl)terephthalic alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Hydroxymethyl)terephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced polymers and materials with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)terephthalic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with other molecules. These reactions can lead to the formation of reactive intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
2-(Hydroxymethyl)terephthalic acid can be compared with other similar compounds, such as:
Terephthalic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2,5-Furandicarboxylic acid: A bio-based alternative with similar applications in polymer chemistry.
5-Hydroxymethylfurfural: A precursor for the synthesis of 2,5-furandicarboxylic acid and other derivatives.
The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8O5 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)terephthalic acid |
InChI |
InChI=1S/C9H8O5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14) |
InChI Key |
VXDNPRHLFXHOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CO)C(=O)O |
Origin of Product |
United States |
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